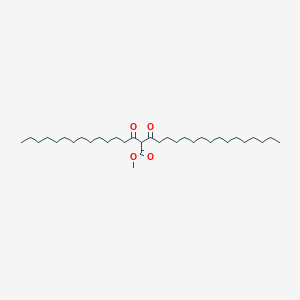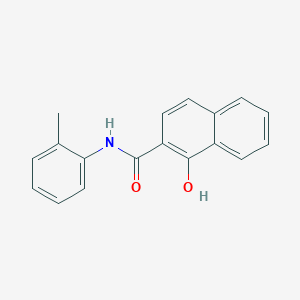
1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C18H15NO2. It is known for its complex molecular structure and is used in various scientific research applications. This compound is also referred to as 3-hydroxy-2’-methyl-2-naphthanilide .
Méthodes De Préparation
The synthesis of 1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves several steps. One common method includes the reaction of 2-naphthoic acid with 2-methylaniline in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a coupling component in azo dye synthesis.
Biology: The compound has been studied for its potential antibacterial and herbicidal activities.
Industry: It is used in the production of dyes and pigments due to its stable color properties.
Mécanisme D'action
The mechanism of action of 1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits photosynthetic electron transport, disrupting the energy production in bacterial cells . Its anticancer properties are linked to its ability to interfere with cellular pathways, leading to cell death .
Comparaison Avec Des Composés Similaires
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide can be compared with other similar compounds such as:
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: Known for its high biological activity against Staphylococcus aureus.
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Exhibits higher activity against Mycobacterium marinum than standard isoniazid.
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Shows higher activity against Mycobacterium kansasii.
These compounds share similar structures but differ in their substituents, leading to variations in their biological activities and applications.
Propriétés
Numéro CAS |
110677-77-5 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-11-10-13-7-3-4-8-14(13)17(15)20/h2-11,20H,1H3,(H,19,21) |
Clé InChI |
MXEMPXYOHUNXOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


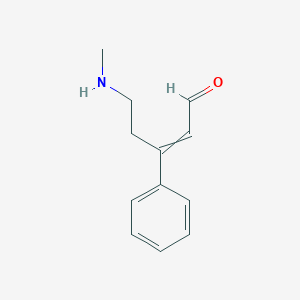
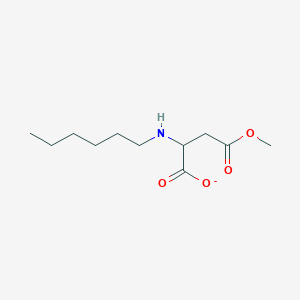
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)
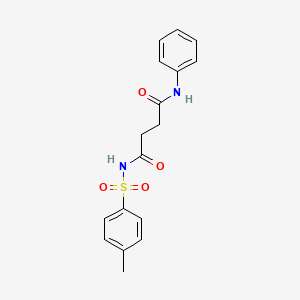
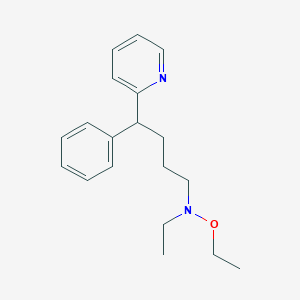
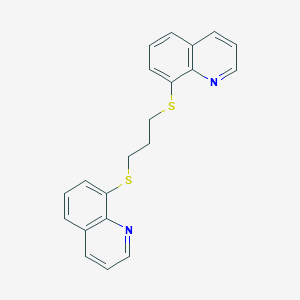

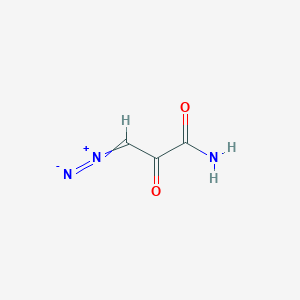


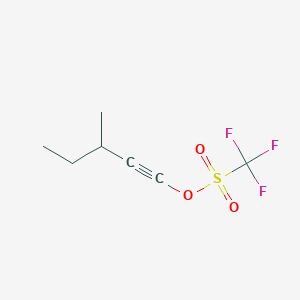
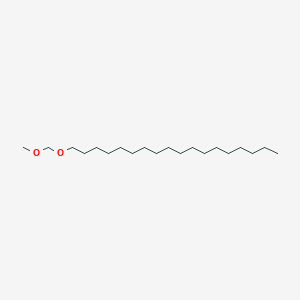
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
